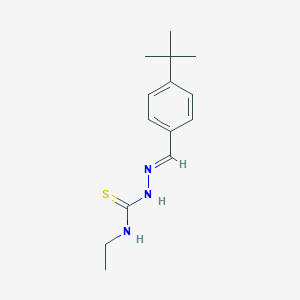
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in treating various diseases such as cancer, viral infections, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone involves its ability to inhibit ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting RNR, this compound induces DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. This compound has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research. One area of research is to develop new formulations of this compound that can improve its solubility and bioavailability. Another area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Furthermore, this compound has shown potential in treating viral infections such as HIV and hepatitis C, and further research is needed to explore its efficacy in these areas. Finally, this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease, and further research is needed to investigate its potential in this area.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit RNR and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. This compound has also shown potential in treating viral infections and neurodegenerative disorders. Although there are some limitations to using this compound in lab experiments, its stability and low toxicity make it an attractive candidate for further research. The future directions for this compound research are exciting, and it will be interesting to see how this compound develops in the coming years.
Méthodes De Synthèse
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The product obtained is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy against various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
Formule moléculaire |
C14H21N3S |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-5-15-13(18)17-16-10-11-6-8-12(9-7-11)14(2,3)4/h6-10H,5H2,1-4H3,(H2,15,17,18)/b16-10+ |
Clé InChI |
UZZWBIIOXBFMPX-MHWRWJLKSA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
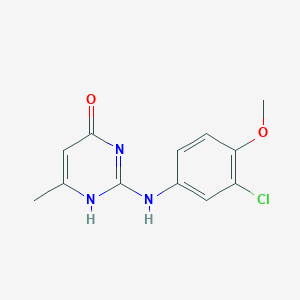
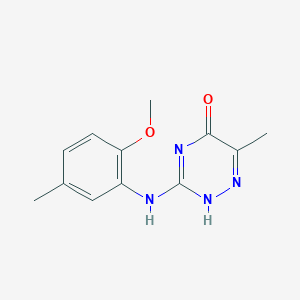



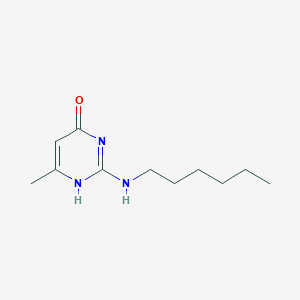
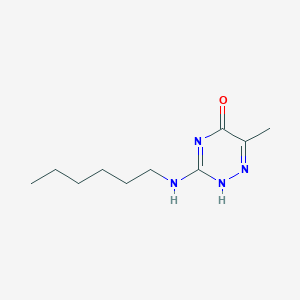
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
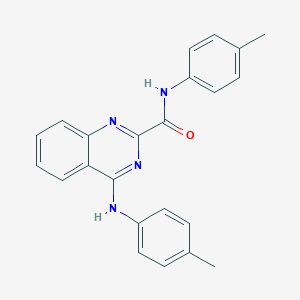
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)